![molecular formula C23H24N4O2 B4631030 2-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4631030.png)
2-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone
説明
Synthesis Analysis
The synthesis of related pyridazinone derivatives involves multiple steps, including condensation reactions, cyclizations, and modifications of the piperazine moiety. These synthetic routes typically aim to explore the structural influence on the compound's biological activity and chemical properties. For example, the synthesis of piperazine-pyridazinone analogues evaluates the impact of the arylpiperazine moiety and the spacer's length on the compound's affinity towards specific receptors (Betti et al., 2006).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives, including variations with the piperazine group, plays a crucial role in determining their chemical behavior and interaction with biological targets. Structural characterization is often achieved through X-ray crystallography, NMR, and IR spectroscopy, providing detailed insights into the molecule's configuration and the electronic distribution that governs its reactivity and binding properties.
Chemical Reactions and Properties
Pyridazinone derivatives exhibit a range of chemical reactions, reflecting their versatile chemical nature. These compounds participate in nucleophilic substitution reactions, cyclodehydration, and interactions with various reagents, leading to the formation of new compounds with potential pharmacological activities. The chemical properties of these molecules, such as reactivity towards different functional groups and the ability to form stable complexes with metals, are closely related to their structural attributes (Ali, 2009).
科学的研究の応用
Synthesis and Biological Activity
2-Methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone is part of a class of compounds explored for their potential therapeutic applications. Research has focused on synthesizing derivatives of this compound and evaluating their biological activities. For instance, a study synthesized a series of related compounds and assessed them for analgesic and anti-inflammatory activities (Gökçe et al., 2005). Another study investigated similar compounds for their analgesic and anti-inflammatory effects, emphasizing the absence of gastric ulcerogenic effects compared to traditional nonsteroidal anti-inflammatory drugs (Şahina et al., 2004).
Herbicidal Properties
Some pyridazinone derivatives have been examined for their herbicidal properties. A study from 1969 explored the phytotoxicity of pyridazinone chemicals and found that they inhibited photosynthesis in plants (Hilton et al., 1969). This research suggested a potential application of pyridazinone derivatives in agriculture as herbicides.
Chemical Transformations
The reactivity of related compounds under nucleophilic conditions has been studied, showing the potential for creating various heterocyclic systems, which is significant in the field of organic chemistry and drug development (Ibrahim & El-Gohary, 2016).
Bronchospasmolytic Properties
Research into pyridazinone derivatives has also revealed their bronchospasmolytic activity, indicating potential applications in respiratory therapies (Corsano et al., 1993).
Antinociceptive Mechanism of Action
Several studies have synthesized arylpiperazinylalkylpyridazinones and investigated their antinociceptive properties, shedding light on their mechanism of action involving the inhibition of noradrenaline reuptake (Cesari et al., 2006). This research contributes to understanding the role of such compounds in pain management.
Interaction with Adrenoceptors
Some derivatives have been evaluated for their affinity towards alpha1 and alpha2 adrenoceptors, revealing their potential use in targeting these receptors (Corsano et al., 1999). This research is significant in the context of cardiovascular and neurological disorders.
特性
IUPAC Name |
2-methyl-4-(4-methylpiperazine-1-carbonyl)-5,6-diphenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-25-13-15-27(16-14-25)23(29)20-19(17-9-5-3-6-10-17)21(24-26(2)22(20)28)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPFXUFUTSGHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C(=NN(C2=O)C)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-methylpiperazine-1-carbonyl)-5,6-diphenyl-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4630953.png)
![N-[2-(2-methylphenoxy)ethyl]-1-naphthamide](/img/structure/B4630955.png)
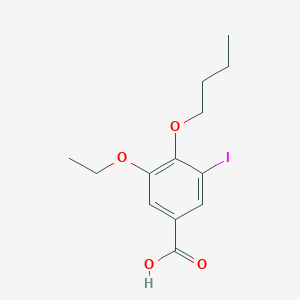
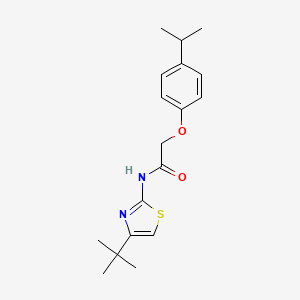
![2-(3,4-dimethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4630975.png)
![7-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4630977.png)
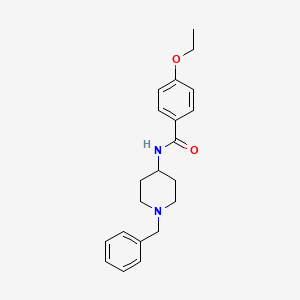
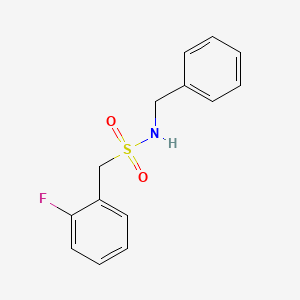
![ethyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4630996.png)
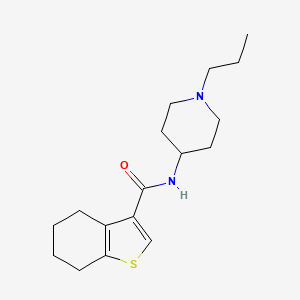
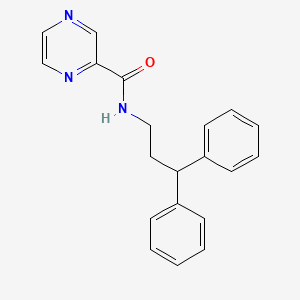
![N-(1,5-dimethylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631018.png)
![1-(3,4-difluorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4631023.png)